molecular formula C26H45N9O4 B12613540 L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valinamide CAS No. 918889-35-7

L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valinamide

Cat. No.: B12613540
CAS No.: 918889-35-7
M. Wt: 547.7 g/mol
InChI Key: ZTSBZCWJXYPXCX-TUFLPTIASA-N
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Description

L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valinamide is a complex peptide compound with a molecular formula of C₃₈H₅₉N₁₃O₇

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acids are coupled to the resin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the required quantity and purity. The process is optimized to ensure high yield and minimal side reactions.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds or other reducible functional groups within the peptide.

    Substitution: Nucleophilic substitution reactions can modify specific amino acid residues.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.

    Substitution: Nucleophiles such as amines or thiols in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valinamide has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine
  • L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysine
  • L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-tryptophyl-L-threonyl-L-tyrosine

Uniqueness

L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valinamide is unique due to its specific sequence of amino acids and the presence of the diaminomethylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

918889-35-7

Molecular Formula

C26H45N9O4

Molecular Weight

547.7 g/mol

IUPAC Name

(2S)-6-amino-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide

InChI

InChI=1S/C26H45N9O4/c1-16(2)21(22(29)36)35-25(39)19(11-6-7-13-27)34-24(38)20(12-8-14-32-26(30)31)33-23(37)18(28)15-17-9-4-3-5-10-17/h3-5,9-10,16,18-21H,6-8,11-15,27-28H2,1-2H3,(H2,29,36)(H,33,37)(H,34,38)(H,35,39)(H4,30,31,32)/t18-,19-,20-,21-/m0/s1

InChI Key

ZTSBZCWJXYPXCX-TUFLPTIASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

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